molecular formula C14H14FNO4S B8810699 (2-Aminophenyl)(4-fluorophenyl)methanone methanesulfonate CAS No. 449181-32-2

(2-Aminophenyl)(4-fluorophenyl)methanone methanesulfonate

Cat. No. B8810699
M. Wt: 311.33 g/mol
InChI Key: NTRZJJUYWMYMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852862B2

Procedure details

694.1 kg of methyl 3-cyclopropyl-3-oxopropionate and 1447.8 kg of 2-amino-4′-fluorobenzophenone methanesulfonate were added to 8455 kg of 2-propanol, and 2-propanol was distilled off at 79 to 87° C. After distilling off 7553 kg of 2-propanol, 66.1 kg of methyl 3-cyclopropyl-3-oxopropionate was added and the mixture was heated at 79 to 81° C. for 4 hours. An analysis of the mixture with HPLC showed that the residual amount of 2-amino-4′-fluorobenzophenone as a raw material was 0.5%. 8455 kg of toluene was added into the reaction solution, and the reaction solution was washed with 4620 kg of 4% aqueous solution of sodium hydroxide, then 2010 kg of 2% aqueous solution of sodium hydroxide, and finally 1585 kg of 5% brine solution. The reaction solution was dried over 158 kg of anhydrous magnesium sulfate to obtain 10220 kg of a toluene solution containing 1350 kg of methyl 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate (converted yield: 90.4%). A part of the solution was concentrated, and the concentrated residue was recrystallized from toluene having the same mass as that of the residue and heptane having five times mass of the residue to obtain methyl 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate of HPLC purity 99.7%. The substance has the same properties as the substance of Example 1.
Quantity
694.1 kg
Type
reactant
Reaction Step One
Quantity
1447.8 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8455 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:3][CH2:2]1.CS(O)(=O)=O.[NH2:16][C:17]1[CH:31]=[CH:30][CH:29]=[CH:28][C:18]=1[C:19]([C:21]1[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=1)=O>CC(O)C>[CH:1]1([C:4]2[C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:19]([C:21]3[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=3)[C:18]3[C:17](=[CH:31][CH:30]=[CH:29][CH:28]=3)[N:16]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
694.1 kg
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
1447.8 kg
Type
reactant
Smiles
CS(=O)(=O)O.NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Name
Quantity
8455 kg
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off at 79 to 87° C
DISTILLATION
Type
DISTILLATION
Details
After distilling off 7553 kg of 2-propanol, 66.1 kg of methyl 3-cyclopropyl-3-oxopropionate
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
8455 kg of toluene was added into the reaction solution
WASH
Type
WASH
Details
the reaction solution was washed with 4620 kg of 4% aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction solution was dried over 158 kg of anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain 10220 kg of a toluene solution

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC2=CC=CC=C2C(=C1C(=O)OC)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1350 kg
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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